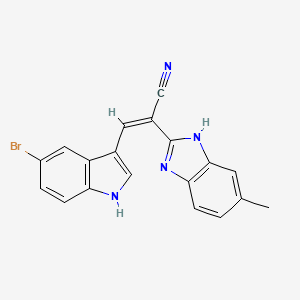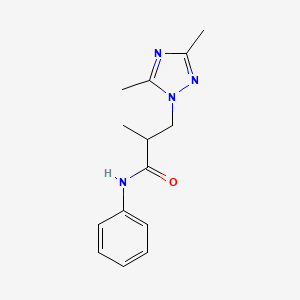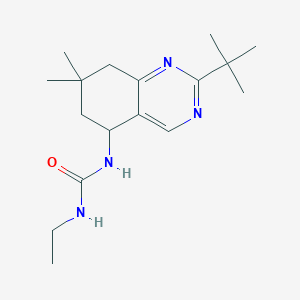
(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS).
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid or aldehyde.
Coupling Reaction: The indole and benzimidazole moieties are coupled through a condensation reaction with an appropriate nitrile precursor under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzimidazole rings.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the brominated position of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.
Medicine
Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(5-chloro-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (Z)-3-(5-fluoro-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The presence of the bromine atom at the 5-position of the indole ring and the specific configuration of the double bond (Z-configuration) might confer unique chemical and biological properties compared to similar compounds with different substituents or configurations.
Properties
IUPAC Name |
(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4/c1-11-2-4-17-18(6-11)24-19(23-17)12(9-21)7-13-10-22-16-5-3-14(20)8-15(13)16/h2-8,10,22H,1H3,(H,23,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXMQJVDQNXDNT-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CNC4=C3C=C(C=C4)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(3-methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one](/img/structure/B6131957.png)
![(1S,4S)-2-[[3-(2-phenylethyl)-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B6131964.png)
![N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6131976.png)

![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B6131985.png)
![N-methyl-1-(tetrahydro-2H-pyran-2-yl)-N-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B6131990.png)
![4-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}morpholine](/img/structure/B6131998.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6132001.png)
![methyl [5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6132019.png)
![N-cyclopropyl-3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanamide](/img/structure/B6132022.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-ethyl-5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6132055.png)
![[2-[4-(Aminomethyl)phenyl]phenyl]methanol](/img/structure/B6132062.png)
